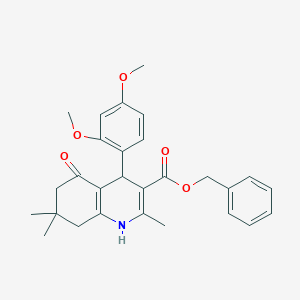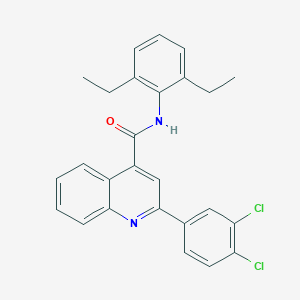![molecular formula C20H22ClNO4S B11655336 Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655336.png)
Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C19H20ClNO4S und einem Molekulargewicht von 393,88 g/mol . Diese Verbindung gehört zur Familie der Benzothiophene, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst typischerweise mehrere Schritte:
Bildung des Benzothiophen-Kerns: Der Benzothiophen-Kern kann durch Cyclisierungsreaktionen mit Thiophenderivaten synthetisiert werden.
Einführung der Chlormethylphenoxy-Gruppe: Dieser Schritt beinhaltet die Reaktion des Benzothiophen-Kerns mit 4-Chlor-3-methylphenol in Gegenwart einer geeigneten Base, um das Phenoxyderivat zu bilden.
Acylierung und Veresterung: Die letzten Schritte beinhalten eine Acylierung mit Propanoylchlorid, gefolgt von einer Veresterung mit Methanol, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Benzothiophen-Kern oder die Phenoxygruppe zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können verwendet werden, um das Chloratom durch andere Substituenten zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die nucleophile Substitution verschiedene funktionelle Gruppen einführen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter antimikrobielle und entzündungshemmende Aktivitäten.
Biologische Forschung: Es wird als Werkzeugverbindung verwendet, um die biologischen Pfade und molekularen Ziele zu untersuchen, die an seinem Wirkmechanismus beteiligt sind.
Industrielle Anwendungen: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es wird angenommen, dass die Verbindung ihre Wirkung entfaltet, indem sie an Enzyme oder Rezeptoren bindet, die an wichtigen biologischen Prozessen beteiligt sind, was zu einer Modulation ihrer Aktivität führt . Weitere Forschungsarbeiten sind erforderlich, um die beteiligten molekularen Ziele und Signalwege vollständig aufzuklären .
Wirkmechanismus
The mechanism of action of METHYL 2-[2-(4-CHLORO-3-METHYLPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-{[2-(4-Chlor-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat
- Methyl-2-{[2-(4-Chlorphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat
Einzigartigkeit
Methyl-2-{[2-(4-Chlor-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C20H22ClNO4S |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
methyl 2-[2-(4-chloro-3-methylphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO4S/c1-11-10-13(8-9-15(11)21)26-12(2)18(23)22-19-17(20(24)25-3)14-6-4-5-7-16(14)27-19/h8-10,12H,4-7H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
MBHVYPOFHFRFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11655256.png)
![4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate](/img/structure/B11655264.png)
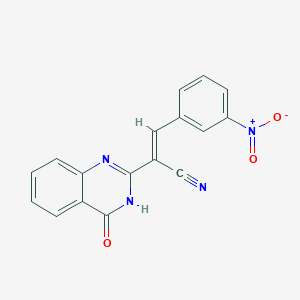
![3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11655278.png)
![propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655282.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655285.png)
![4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide](/img/structure/B11655289.png)
![(5E)-3-Benzyl-5-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11655297.png)
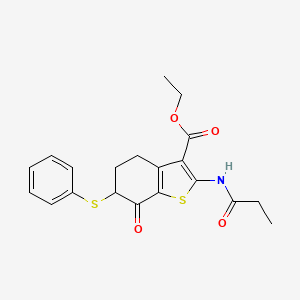
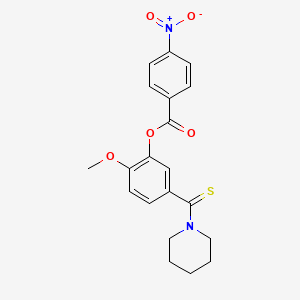
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11655340.png)
![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)
